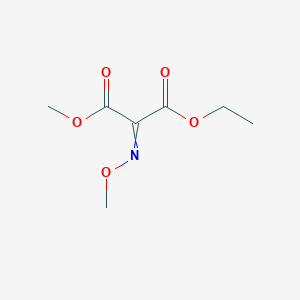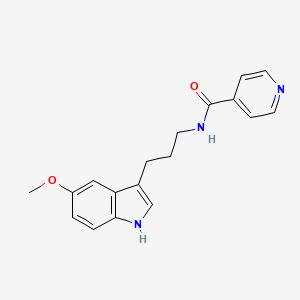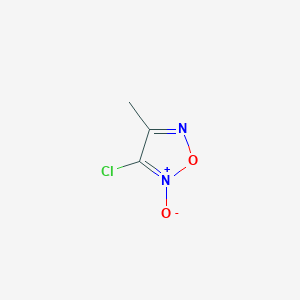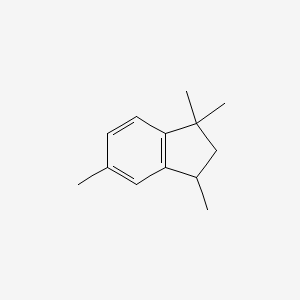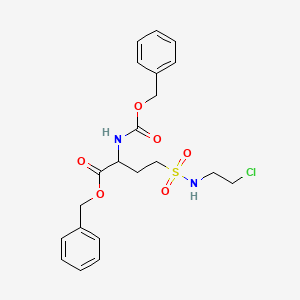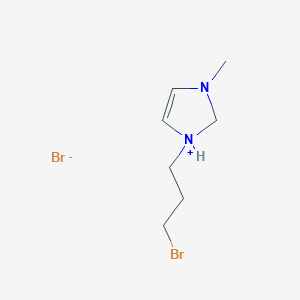
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium salt with a bromide anion. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a bromopropyl group attached to an imidazolium ring, allows it to participate in a variety of chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of 3-methyl-2,3-dihydro-1H-imidazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
化学反应分析
Types of Reactions: 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium thiolate, potassium amide, and sodium alkoxide.
Major Products: The major products formed from these reactions include various substituted imidazolium salts, imidazoline derivatives, and imidazolidine compounds, each with distinct chemical and physical properties .
科学研究应用
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has been extensively studied for its applications in:
作用机制
The mechanism by which 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects involves interactions with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The imidazolium ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways and chemical processes, making the compound a valuable tool in research and industry .
相似化合物的比较
- 1-(3-Bromopropyl)-3-methylimidazolium bromide
- 1-(3-Bromopropyl)-2-methylimidazolium bromide
- 1-(3-Bromopropyl)-4-methylimidazolium bromide
Comparison: Compared to these similar compounds, 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide exhibits unique reactivity due to the presence of the dihydroimidazolium ring. This structural feature enhances its stability and allows for selective reactions that are not possible with other imidazolium derivatives . Additionally, the compound’s ability to form strong hydrogen bonds and π-π interactions makes it particularly effective in applications requiring high binding affinity and specificity .
属性
CAS 编号 |
69445-00-7 |
|---|---|
分子式 |
C7H14Br2N2 |
分子量 |
286.01 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C7H13BrN2.BrH/c1-9-5-6-10(7-9)4-2-3-8;/h5-6H,2-4,7H2,1H3;1H |
InChI 键 |
DJFSUOOPAJWEAY-UHFFFAOYSA-N |
规范 SMILES |
CN1C[NH+](C=C1)CCCBr.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)
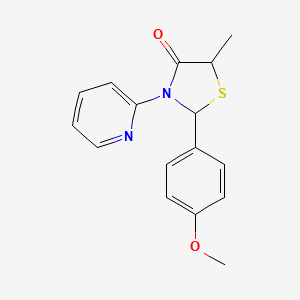
![4,6,11-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B14471907.png)

![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)

